molecular formula C20H15N3O3S2 B6513365 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide CAS No. 886958-72-1

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide

Cat. No.: B6513365
CAS No.: 886958-72-1
M. Wt: 409.5 g/mol
InChI Key: UHDDHEIUEIYVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core fused with a dimethylthiophene moiety and a 3-nitrobenzamide substituent.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-11-12(2)27-20(17(11)19-21-15-8-3-4-9-16(15)28-19)22-18(24)13-6-5-7-14(10-13)23(25)26/h3-10H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDDHEIUEIYVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as microwave irradiation to achieve higher yields and shorter reaction times . These methods are optimized to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. For instance, oxidation reactions may require elevated temperatures, while reduction reactions are often conducted at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit the synthesis of bacterial cell walls by targeting key enzymes . In anticancer research, it is believed to interfere with cell division pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

(a) N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
  • Structure : Features a dichlorinated benzothiazole core with 3,5-dimethoxybenzamide.
  • Properties: Higher molecular weight (observed in P. guineense extracts) compared to the target compound due to chlorine and methoxy substituents.
(b) N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277757)
  • Structure : Combines a dichlorobenzothiazole with a 5-nitrofuran carboxamide.
  • Synthesis : Prepared via coupling 5-nitrofuran-2-carboxylic acid with dichlorobenzothiazol-2-amine using 1-propanephosphonic acid cyclic anhydride.
  • Key Difference : Replaces the dimethylthiophene and nitrobenzamide of the target compound with a nitrofuran group, which may confer distinct redox properties .
(c) N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl})-substituted Benzamides
  • Structure : Benzothiazole linked to substituted benzamides via a thiourea bridge.
  • Bioactivity : Demonstrated activity as enzyme inhibitors (e.g., proteases) and kinase modulators. The thiourea group introduces hydrogen-bonding capacity, absent in the target compound’s amide linkage .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity Highlights Reference
N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide (Target) ~413.5* Nitrobenzamide, dimethylthiophene Not reported (structural inference)
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide ~395.8 Dichloro, dimethoxybenzamide High molecular weight, plant extract
CBK277757 ~357.2 Dichloro, nitrofuran Ubiquitin-proteasome inhibition
N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277772) ~347.4 Methylbenzothiazole, nitrothiophene Not reported (structural analog)
N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl})-4-chlorobenzamide ~349.9 Thiourea, chlorobenzamide Protease inhibition

*Calculated based on structural formula.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H15N3O3S2C_{20}H_{15}N_{3}O_{3}S_{2} with a molecular weight of 385.47 g/mol. The compound features a complex structure that includes a benzothiazole moiety, a thiophene ring, and a nitrobenzamide group, which contribute to its reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H15N3O3S2
Molecular Weight385.47 g/mol
SolubilitySoluble in organic solvents; insoluble in water

Biological Activities

This compound exhibits several notable biological activities:

1. Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: A study conducted on PC-3 prostate cancer cells demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to enhanced apoptosis compared to untreated controls .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of bacterial and fungal strains. Results indicate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways: It is believed to interfere with specific signaling pathways that regulate cell survival and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.